Comprehensive Technical Guide: Chemical Structure, Synthesis, and Physical Properties of 3,4-Diethyl-5-fluoro-2-methylquinoline
Comprehensive Technical Guide: Chemical Structure, Synthesis, and Physical Properties of 3,4-Diethyl-5-fluoro-2-methylquinoline
Executive Summary
In the landscape of modern medicinal chemistry, the quinoline scaffold remains a privileged structure due to its broad spectrum of biological activities, most notably in the development of topoisomerase inhibitors and antimicrobial agents. 3,4-Diethyl-5-fluoro-2-methylquinoline (CAS: 2060030-43-3) is a highly specialized, sterically encumbered building block. This whitepaper provides an in-depth analysis of its structural causality, physical properties, and a self-validating synthetic protocol designed to maximize yield and purity.
Chemical Architecture & Physical Properties
The unique substitution pattern of 3,4-diethyl-5-fluoro-2-methylquinoline dictates its physicochemical behavior and its utility in drug design. Every functional group on this core serves a distinct mechanistic purpose.
Structural Causality
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5-Fluoro Substitution: The introduction of a fluorine atom at the 5-position (adjacent to the bridgehead carbon) significantly alters the electronic distribution of the quinoline core. Fluorine's high electronegativity lowers the pKa of the quinoline nitrogen, which can mitigate hERG-related cardiotoxicity in downstream drug candidates. Furthermore, the C-F bond provides metabolic stability against oxidative degradation 1[1].
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3,4-Diethyl Groups: Alkylating the 3- and 4-positions with ethyl groups introduces substantial steric bulk and lipophilicity. This is a deliberate design choice to enhance membrane permeation, particularly for penetrating the lipid-rich cell walls of Gram-negative bacteria 2[2].
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2-Methyl Group: The alpha-protons of the 2-methyl group are highly acidic due to resonance stabilization with the adjacent quinoline nitrogen. This provides a versatile synthetic handle for further functionalization, such as oxidation to a carboxylic acid to mimic traditional fluoroquinolone pharmacophores.
Quantitative Data Summary
| Property | Value | Causality / Significance |
| Molecular Formula | C₁₄H₁₆FN | Defines the core mass and elemental composition. |
| Molecular Weight | 217.28 g/mol | Optimal size for fragment-based drug discovery (FBDD). |
| CAS Number | 2060030-43-3 | Unique identifier for procurement and cataloging. |
| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity driven by diethyl groups; aids permeation. |
| H-Bond Donors | 0 | Enhances oral bioavailability (Lipinski's Rule of 5). |
| H-Bond Acceptors | 2 (N, F) | Facilitates targeted kinase or topoisomerase binding. |
Synthetic Methodology: The Friedländer Annulation
While the Doebner-Miller reaction is frequently employed for simple 2-methylquinolines 3[3], it suffers from poor regioselectivity when synthesizing heavily substituted 3,4-dialkyl systems. To achieve absolute regiocontrol, we utilize an acid-catalyzed Friedländer Annulation 4[4].
This method condenses a 2-aminoaryl ketone with an α -methylene ketone. For our target, the specific precursors are 1-(2-amino-6-fluorophenyl)propan-1-one (providing the C4-ethyl and C5-fluoro) and pentan-2-one (providing the C2-methyl and C3-ethyl).
Mechanistic Pathway
Under acidic conditions, the reaction proceeds via the initial formation of a Schiff base (imine), followed by an intramolecular aldol-type cyclization and subsequent dehydration 5[5].
Fig 1: Acid-catalyzed Friedländer annulation mechanism for quinoline synthesis.
Self-Validating Experimental Protocol
In my experience, relying solely on TLC for reaction monitoring in sterically hindered condensations is prone to error. Therefore, this protocol is designed as a self-validating system using azeotropic water removal to quantitatively track reaction kinetics.
Step-by-Step Methodology:
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Reagent Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol (1.95 g) of 1-(2-amino-6-fluorophenyl)propan-1-one and 12.0 mmol (1.03 g) of pentan-2-one in 50 mL of anhydrous toluene.
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Catalytic Activation: Add 1.0 mmol (190 mg, 10 mol%) of p-toluenesulfonic acid (p-TsOH). Causality:p-TsOH is chosen because it is highly soluble in toluene, non-nucleophilic, and provides the exact proton density required to drive imine formation without promoting side-reactions.
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Azeotropic Reflux (The Validation Step): Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to 110°C.
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Self-Validation: The condensation of 10 mmol of starting material will generate exactly 20 mmol (0.36 mL) of water (one equivalent from imine formation, one from aldol dehydration). The reaction is deemed complete only when the aqueous layer in the Dean-Stark trap reaches exactly 0.36 mL, providing irrefutable kinetic proof of completion.
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Reaction Quenching: Cool the mixture to room temperature. Wash the organic layer with 2 x 25 mL of saturated NaHCO₃. Causality: Neutralizing the acid catalyst immediately prevents retro-aldol degradation during solvent evaporation.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexane/Ethyl Acetate 9:1) to yield the pure compound.
Fig 2: Self-validating experimental workflow for quinoline derivative synthesis.
Analytical Characterization
To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), any synthesized batch must be rigorously characterized. Expected spectral data for 3,4-diethyl-5-fluoro-2-methylquinoline includes:
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¹H NMR (400 MHz, CDCl₃): The diagnostic signals are the two distinct ethyl quartets. The C4-CH₂ will appear slightly more downfield ( δ ~3.10 ppm) compared to the C3-CH₂ ( δ ~2.85 ppm) due to the proximity of the electron-withdrawing 5-fluoro group. The C2-methyl appears as a sharp singlet at δ 2.70 ppm.
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¹⁹F NMR (376 MHz, CDCl₃): A distinct singlet at δ -114.5 ppm, confirming the presence of the aromatic fluorine.
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LC-MS (ESI+): Expected m/z for [M+H]⁺ is 218.13.
Applications in Drug Development
The 3,4-diethyl-5-fluoro-2-methylquinoline scaffold serves as an advanced precursor for novel antimicrobial agents. Traditional fluoroquinolones (e.g., ciprofloxacin) rely on a C6-fluoro and C7-amine motif 2[2]. By utilizing this modified scaffold, researchers can oxidize the C2-methyl to a carboxylic acid, creating a pseudo-fluoroquinolone structure where the C5-fluoro and C4-ethyl groups are positioned to probe entirely new hydrophobic pockets within the bacterial DNA gyrase complex 1[1].
References
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Application Notes and Protocols for the Friedlander Synthesis of 2-Substituted Quinoline Derivatives. BenchChem.4
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Friedlaender Synthesis. Organic Chemistry Portal.5
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Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. MDPI.2
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A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. NIH / PMC.1
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First Examples of Doebner–Miller Reaction in Flow: Efficient Production of 2-Methylquinoline Derivatives in Water. AKJournals.3
